N-butyl-4-(thiazol-2-yloxy)benzamide
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Overview
Description
N-butyl-4-(thiazol-2-yloxy)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a benzamide core with a thiazole ring attached via an oxygen atom, and a butyl group attached to the nitrogen atom of the benzamide.
Mechanism of Action
Target of Action
N-butyl-4-(thiazol-2-yloxy)benzamide, also known as N-butyl-4-(1,3-thiazol-2-yloxy)benzamide, is a synthetic compound that has been studied for its potential biological activities Similar compounds have been found to exhibit antibacterial activity .
Mode of Action
It’s worth noting that compounds with similar structures have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . These compounds often work by interacting with bacterial cells, leading to changes that inhibit their growth .
Biochemical Pathways
Similar compounds have been found to affect bacterial cell membranes, creating pores and leading to cell death .
Result of Action
Similar compounds have been found to exhibit antibacterial activity, suggesting that this compound may also have potential in this area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(thiazol-2-yloxy)benzamide typically involves the reaction of 4-hydroxybenzamide with thiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzamide attacks the carbonyl carbon of the thiazole-2-carbonyl chloride, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group of the benzamide can be reduced to form corresponding amines.
Substitution: The benzamide and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides or thiazoles, depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamide: Similar structure with a benzyl group instead of a butyl group.
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide: Contains a chlorine atom on the benzamide ring.
Uniqueness
N-butyl-4-(thiazol-2-yloxy)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-butyl-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-8-15-13(17)11-4-6-12(7-5-11)18-14-16-9-10-19-14/h4-7,9-10H,2-3,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZKQMXUANUGEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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